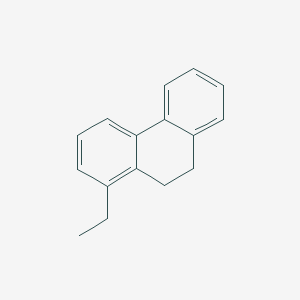
1-Ethyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Halogenated phenanthrene derivatives
Scientific Research Applications
1-Ethyl-9,10-dihydrophenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.
Comparison with Similar Compounds
1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.
9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
Properties
CAS No. |
113923-21-0 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3 |
InChI Key |
ZGQCZVZJMCQRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC3=CC=CC=C3C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


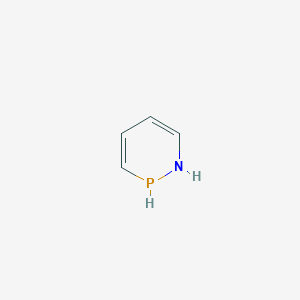
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
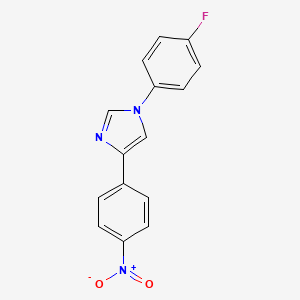
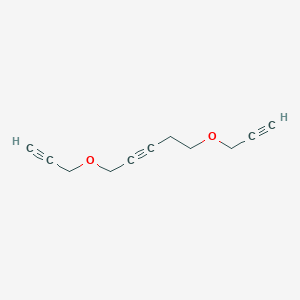
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
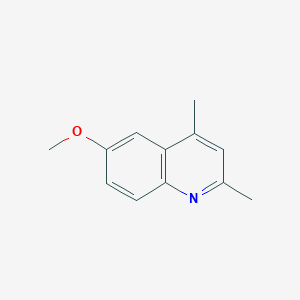
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)

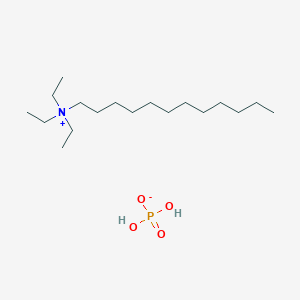
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

